molecular formula C12H9BrN2OS B1375747 6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1350989-26-2

6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No. B1375747
M. Wt: 309.18 g/mol
InChI Key: BYVIQGAQNBVOCN-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine” is a versatile material used in scientific research. Its unique structure allows for various applications, such as drug development and catalysis. The CAS Number for this compound is 1350989-26-2 .


Molecular Structure Analysis

The compound “6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of “6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine” is 309.18 . Unfortunately, other specific physical and chemical properties such as boiling point, solubility, and stability were not available in the sources I found.

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been synthesized through various chemical processes, highlighting its chemical reactivity and potential for modification. For instance, Aleksandrov et al. (2021) demonstrated the synthesis and reactivity of related compounds, emphasizing the potential for electrophilic substitution reactions such as bromination and acylation (Aleksandrov et al., 2021). Similarly, El’chaninov and Aleksandrov (2017) explored the synthesis and reactivity of compounds with a similar structure, indicating the versatility of such compounds in chemical synthesis (El’chaninov & Aleksandrov, 2017).

Biological Applications

  • The compound and its derivatives have shown potential in biological applications. For instance, Szulczyk et al. (2021) synthesized novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and evaluated their antimicrobial activities, indicating the potential of such compounds in antimicrobial studies (Szulczyk et al., 2021).

Material Science Applications

  • Research also indicates applications in material science, such as the formation of salts and co-crystals. Jin et al. (2012) conducted studies on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives, contributing to the understanding of its role in binding with carboxylic acid derivatives (Jin et al., 2012).

properties

IUPAC Name

6-bromo-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVIQGAQNBVOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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